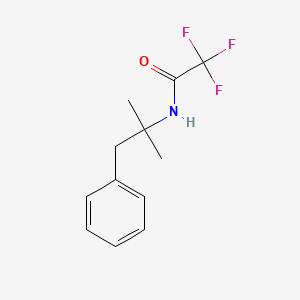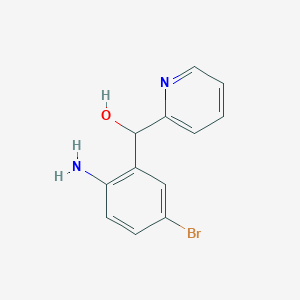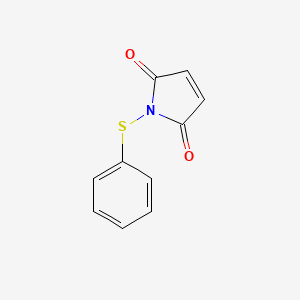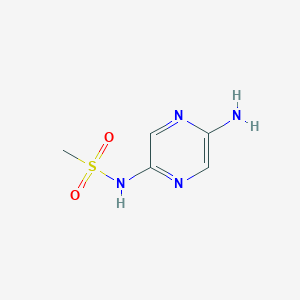
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate
Descripción general
Descripción
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further substituted with a benzylthiazol moiety. The unique structure of this compound makes it a valuable intermediate in various synthetic processes and research applications.
Métodos De Preparación
The synthesis of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the Boc protecting group. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with 2-benzylthiazole under appropriate conditions to yield the final product.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the thiazole ring or other functional groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the piperidine ring can interact with various biological targets, influencing pathways related to neurotransmission, enzyme activity, and receptor binding .
Comparación Con Compuestos Similares
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate can be compared to other Boc-protected piperidine derivatives, such as:
1-t-Butyloxycarbonyl-4-(2-benzoyl-thiazol-5-yl)piperidine: Similar structure but with a benzoyl group instead of a benzyl group.
N-Boc-4-piperidinemethanol: A simpler Boc-protected piperidine derivative used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H26N2O2S |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O2S/c1-20(2,3)24-19(23)22-11-9-16(10-12-22)17-14-21-18(25-17)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
Clave InChI |
KBJCOKHEPYMZFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8489555.png)

![N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide](/img/structure/B8489565.png)

![tert-Butyl[(1S*,2S*,4R*)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B8489580.png)
![5-Hydroxybenzo[d]oxazole-4-carbaldehyde](/img/structure/B8489586.png)




